10-alpha-Hydroxy Levonorgestrel

Description

Levonorgestrel (LNG) is a synthetic progestin widely used in hormonal contraceptives, including intrauterine devices (IUDs), oral pills, and implants. These compounds share a common steroidal backbone but differ in substituents or delivery mechanisms, leading to variations in pharmacokinetics (PK), efficacy, and clinical applications.

Properties

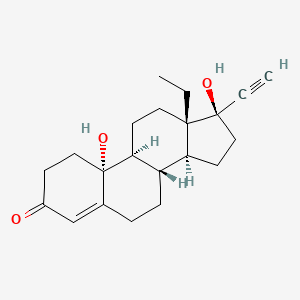

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

ZMTZYQYDIREIIA-PXQJOHHUSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]34O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 10-alpha-Hydroxy Levonorgestrel

Starting Materials and General Strategy

The preparation of this compound generally involves selective hydroxylation of levonorgestrel or its intermediates. The process can be divided into:

- Synthesis of levonorgestrel or its precursor.

- Selective hydroxylation at the 10-alpha position.

- Purification and characterization of the hydroxylated product.

Synthetic Route Details

Alkynylation and Hydrolysis (Levonorgestrel Synthesis)

Step 1: Alkynylation Reaction

Dissolve 18-methylestra-2,5(10)-diene-3-methoxy-17-ketone in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide. Add an organic base (e.g., potassium tert-butoxide or potassium isopropoxide) at controlled low temperatures (-20 to 30 °C). Introduce acetylene gas and stir to effect alkynylation. Neutralize with acid, concentrate, and filter to isolate an intermediate.Step 2: Hydrolysis Reaction

Dissolve the intermediate in a solvent like acetone or tetrahydrofuran. Add acid (e.g., hydrochloric acid) and react at temperatures from -10 to 50 °C. Neutralize with alkali, concentrate, and purify by filtration and solvent refining to obtain levonorgestrel with high purity (HPLC content >99%).

Hydroxylation to this compound

Selective hydroxylation at the 10-alpha position can be achieved by enzymatic or chemical methods. While specific detailed protocols for 10-alpha hydroxylation are less frequently published, biocatalysis using hydroxylase enzymes or chemical oxidation under controlled conditions are common approaches in steroid chemistry.

For example, cytochrome P450 enzymes are known to catalyze regio- and stereoselective hydroxylations on steroid frameworks, which can be harnessed for 10-alpha hydroxylation of levonorgestrel derivatives.

Purification and Characterization

After hydroxylation, purification is typically performed by solvent extraction, crystallization, or chromatographic methods to isolate the pure 10-alpha-hydroxy derivative.

Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) confirm the structure and purity of the compound.

Comparative Data Table of Preparation Steps and Yields

Analytical and Validation Aspects

Validation of the preparation process involves ensuring the impurity profile is within acceptable limits (<1.0% for impurities as per ICH guidelines).

Standard stock solutions and sensitivity solutions are prepared for HPLC analysis to monitor the presence of levonorgestrel and its hydroxylated derivatives.

Research Findings and Industrial Relevance

The described synthetic methods are suitable for industrial-scale production due to their mild reaction conditions, high conversion rates, and relatively simple operations.

The hydroxylation step, although less documented in detail, can be optimized using biocatalytic methods to improve selectivity and yield, aligning with modern green chemistry principles.

The high purity of the final product (>99%) ensures its suitability for pharmaceutical applications, including contraceptive formulations and potential new drug development.

Chemical Reactions Analysis

10-alpha-Hydroxy Levonorgestrel undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

10-alpha-Hydroxy Levonorgestrel has several scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of progestogens. In biology and medicine, it is utilized in the development of contraceptive methods and hormone replacement therapies . The compound’s ability to interact with specific receptors makes it valuable for research in endocrinology and reproductive health. Additionally, its role in industrial applications includes the synthesis of related compounds and the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 10-alpha-Hydroxy Levonorgestrel involves its interaction with progesterone and androgen receptors. By binding to these receptors, it slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby inhibiting ovulation . This action prevents the release of an egg from the ovary, making it an effective contraceptive agent. The molecular targets and pathways involved include the hypothalamic-pituitary-gonadal axis, which regulates reproductive functions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Levonorgestrel Esters

Structural modifications of LNG, particularly esterification at the 17β-hydroxyl group, significantly alter its duration of action and bioavailability. Key findings include:

Key Observations :

- Chain Length: Optimal activity occurs with 4-carbon chains (butyrate) or cyclic structures (cyclopropanoate). Activity drops with shorter (C3) or longer (C5) chains .

- Cyclic Esters: Cyclopropanoate and cyclobutanoate esters exhibit prolonged activity, likely due to slower metabolic degradation .

Comparison with Other Progestins

Mechanistic Differences :

Pharmacokinetic and Efficacy Comparisons

Systemic Exposure by Administration Route

A population PK analysis compared LNG exposure across delivery systems :

| Formulation | Cmax (pg/mL) | AUC (ng·h/mL) | Duration of Efficacy | Notes |

|---|---|---|---|---|

| LNG-IUD 20 (Mirena®) | ~150–200 | ~1,200 | 5 years | Local uterine action |

| LNG implant (Jadelle®) | ~300 | ~2,500 | 5 years | Systemic delivery |

| Oral POP (30 μg/day) | ~1,000 | ~8,000 | Daily dosing | High hepatic first-pass effect |

Key Insight : Systemic LNG levels are lowest with IUDs, minimizing metabolic side effects, while implants and oral formulations achieve higher systemic exposure .

Efficacy in Emergency Contraception (EC)

- LNG (1.5 mg single dose) : Prevents 50–95% of pregnancies post-coitus, primarily by delaying ovulation .

- Ulipristal acetate (UPA) : Superior to LNG in inhibiting follicular rupture when administered near ovulation (OR: 2.67; 95% CI: 1.93–3.70) .

Milk Transfer in Lactation

- Oral LNG : Higher milk concentrations (250–500 pg/mL) compared to IUDs, though still below toxic thresholds .

Adverse Effects

Q & A

Q. What is the primary mechanism of action of levonorgestrel in emergency contraception, and how does this inform experimental models studying its efficacy?

Levonorgestrel primarily prevents ovulation by suppressing luteinizing hormone (LH) surges, thereby inhibiting follicular rupture. Experimental models often use hormonal assays (e.g., LH, progesterone) and ultrasound monitoring of follicular development to assess efficacy. Studies should control for timing relative to the menstrual cycle, as efficacy declines post-ovulation . Comparative models with ulipristal acetate, which delays ovulation even during the LH surge, highlight levonorgestrel’s limitations in late-cycle administration .

Q. How do body weight and BMI influence the pharmacokinetics and efficacy of levonorgestrel in emergency contraception?

Clinical trials and pharmacokinetic modeling indicate that levonorgestrel’s efficacy decreases significantly in individuals with BMI ≥25 kg/m², likely due to altered volume of distribution and reduced systemic exposure. Methodologically, studies should stratify participants by BMI and employ weight-adjusted dosing regimens. Sensitivity analyses under extreme scenarios (e.g., imputing missing pregnancy data) are critical to account for confounding .

Q. What analytical techniques are recommended for characterizing polymorphic forms of levonorgestrel, such as the γ-crystal form?

Powder X-ray diffraction (PXRD) is the gold standard for quantifying polymorphic purity. Single-crystal X-ray diffraction confirms structural integrity, while differential scanning calorimetry (DSC) assesses thermal stability. Standardized reference materials (e.g., 100% γ-form) are essential for calibration, and single-peak methods can quantify purity in mixed samples . Impurity profiling, such as detecting Levonorgestrel Impurity B (C21H28O2), requires HPLC-MS with reference standards .

Advanced Research Questions

Q. What methodological approaches are employed to assess the environmental presence and degradation pathways of levonorgestrel in wastewater systems?

High-resolution effect-directed analysis (EDA) coupled with LC-MS/MS identifies levonorgestrel in wastewater influent/effluent, even at sub-MRL (Minimum Reporting Limit) concentrations. Degradation studies use electrochemical oxidation followed by LC-TOF/MS to track by-products like hydroxylated metabolites. Fractionation and bioassays (e.g., anti-androgenic activity tests) are used to evaluate residual endocrine-disrupting effects .

Q. What strategies optimize transdermal delivery systems for levonorgestrel, considering factors like enhancers and pro-drug derivatives?

Ethyl acetate enhances skin permeability by 17-fold in preclinical models. Membrane-based patches (e.g., ethylene vinyl acetate reservoirs) achieve sustained release (target: 35 mcg/day). Pro-drugs like levonorgestrel-glycidol improve solubility but require FDA approval due to hydrolysis into active metabolites. Phase I trials prioritize stability testing of levonorgestrel in enhancer matrices .

Q. How do genetic polymorphisms affect levonorgestrel’s pharmacokinetics when co-administered with antiretroviral therapies?

SNPs in CYP3A4 and UGT2B7 alter levonorgestrel metabolism, particularly with efavirenz (a CYP3A4 inducer). Multivariate analyses of AUC0–24 weeks, stratified by genotype, reveal dose adjustments are needed in carriers of variant alleles (e.g., CYP3A4*22). Studies should integrate pharmacogenomic panels into trial designs to predict interindividual variability .

Q. What experimental designs address confounding variables when analyzing levonorgestrel’s association with intracranial hypertension (IH)?

Retrospective cohort studies adjust for baseline IH risk factors (e.g., obesity, tetracycline use). Preclinical models administer levonorgestrel to rodents with induced IH, monitoring cerebrospinal fluid pressure. Sensitivity analyses exclude participants with idiopathic IH to isolate drug effects. Dose-response relationships are tested using lower-dose IUDs (e.g., Skyla vs. Mirena) .

Q. How do researchers handle missing data and confounding factors in comparative studies of levonorgestrel versus other emergency contraceptives?

Intention-to-treat (ITT) analyses with multiple imputation (e.g., extreme-case scenarios for pregnancy outcomes) minimize bias. For drug-drug interaction studies, propensity score matching balances covariates like BMI and concomitant CYP3A4 inhibitor use. Cluster randomization in trials reduces confounding by site-specific practices .

Q. What methodologies detect trace levels of levonorgestrel and its impurities in environmental and pharmaceutical samples?

Flow luminescence immunoassay (FLIA) offers high sensitivity (detection limit: 0.1 ng/mL) for environmental water analysis. For impurity profiling, LC-MS/MS with deuterated internal standards quantifies metabolites like 10-alpha-Hydroxy Levonorgestrel. Accelerated stability studies (40°C/75% RH) monitor degradation under stress conditions .

Q. How can in vitro models replicate levonorgestrel’s interaction with cytochrome P450 enzymes for toxicity studies?

Hepatocyte co-cultures (e.g., HepaRG cells) with CYP3A4 inducers/inhibitors simulate metabolic pathways. LC-MS/MS measures parent drug and metabolite concentrations. Microsomal incubation assays (human liver microsomes) determine kinetic parameters (Km, Vmax). Genetically engineered cell lines (e.g., CRISPR-edited CYP3A4) validate enzyme-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.